Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by the presence of a furan ring substituted with a methyl group, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carbinol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-bromophenyl)-3-methylfuran-2-carboxylate
- Methyl 5-(2-fluorophenyl)-3-methylfuran-2-carboxylate
- Methyl 5-(2-methylphenyl)-3-methylfuran-2-carboxylate
Uniqueness
Methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the chlorophenyl group may enhance the compound’s biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C13H11ClO3 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-3-methylfuran-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3/c1-8-7-11(17-12(8)13(15)16-2)9-5-3-4-6-10(9)14/h3-7H,1-2H3 |
InChI Key |
AMBIYLCLUUZSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=CC=C2Cl)C(=O)OC |
Origin of Product |
United States |
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